1,1,2,3,3-Pentachloropropane
Overview
Description
1,1,2,3,3-Pentachloropropane is a chlorinated hydrocarbon with the molecular formula C₃H₃Cl₅. It is a colorless liquid at room temperature and has a strong, pungent odor. This compound is primarily used in industrial applications, including as an intermediate in the synthesis of other chemicals and as a solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,3,3-Pentachloropropane can be synthesized through the chlorination of trichloropropene. The reaction involves passing chlorine gas through trichloropropene in the presence of a catalyst. The reaction conditions typically include a temperature range of 100 to 200 degrees Celsius and a reaction time of 0.1 to 10 seconds .
Industrial Production Methods
In industrial settings, the continuous preparation method is often employed. This involves continuously introducing chlorine and trichloropropene into a reactor, where they react under controlled conditions. The reaction product is then collected and purified through cooling and rectification under vacuum .
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3-Pentachloropropane undergoes several types of chemical reactions, including:
Substitution Reactions: In which one or more chlorine atoms are replaced by other atoms or groups.
Dehydrochlorination: This reaction involves the removal of hydrogen chloride (HCl) from the molecule, often resulting in the formation of alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines. These reactions typically occur under basic conditions.
Dehydrochlorination: This reaction can be catalyzed by bases such as potassium hydroxide (KOH) and often requires elevated temperatures.
Major Products Formed
Substitution Reactions: The products depend on the nucleophile used. For example, using hydroxide ions can produce alcohols.
Dehydrochlorination: This reaction typically produces alkenes, such as trichloropropene.
Scientific Research Applications
1,1,2,3,3-Pentachloropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds.
Biology: It serves as a solvent in various biological assays and experiments.
Medicine: While not commonly used directly in medicine, it can be a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,1,2,3,3-Pentachloropropane involves its reactivity with nucleophiles and bases. The compound’s chlorine atoms are highly electronegative, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including substitution and dehydrochlorination .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3-Pentachloropropane: Similar in structure but differs in the position of chlorine atoms.
1,1,2,2,3-Pentachloropropane: Another isomer with a different arrangement of chlorine atoms.
Uniqueness
1,1,2,3,3-Pentachloropropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain industrial and research applications where other isomers may not be as effective .
Properties
IUPAC Name |
1,1,2,3,3-pentachloropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl5/c4-1(2(5)6)3(7)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANVCEBTPSTUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164698 | |
Record name | Propane, 1,1,2,3,3-pentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15104-61-7 | |
Record name | 1,1,2,3,3-Pentachloropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15104-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,2,3,3-pentachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015104617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,2,3,3-pentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,3,3-Pentachloropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the isomers of tetrachloropropene in relation to 1,1,2,3,3-pentachloropropane?
A: Research by Goubeau et al. [] investigated the structure of tetrachloropropenes derived from this compound. They found that reacting this compound with alcoholic potash solutions primarily yielded cis and trans isomers of tetrachloropropene. This finding is significant because it highlights the potential for this compound to act as a precursor for synthesizing specific tetrachloropropene isomers.
Q2: How can the production of undesirable byproducts be minimized during the synthesis of chlorinated propenes from 1,1,2,3-tetrachloropropane?
A: A patent by [] describes a method to enhance the production of desired chlorinated propenes while minimizing the formation of less desirable pentachloropropane isomers, specifically this compound. The key is to chlorinate the 1,1,2,3-tetrachloropropane before the dehydrochlorination step. This approach helps achieve a good reaction yield compared to conventional methods where dehydrochlorination precedes chlorination.
Q3: Why is understanding the conformational structure of this compound important?
A: Understanding the three-dimensional shape of molecules is crucial for predicting their properties and reactivity. While the provided abstract [] doesn't give specific results, it highlights that electron diffraction studies were conducted to determine the structure of gaseous this compound. This information, combined with molecular mechanics calculations, allows researchers to better understand how this molecule might interact with other molecules and participate in chemical reactions.
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